molecular formula C12H10O3 B124786 6-Methoxy-2-naphthoic acid CAS No. 2471-70-7

6-Methoxy-2-naphthoic acid

Cat. No. B124786
Key on ui cas rn: 2471-70-7
M. Wt: 202.21 g/mol
InChI Key: YZBILXXOZFORFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060473

Procedure details

When the acid chloride of 4-chlorobenzoic acid, 3-methoxybenzoic acid, 3,4-methylenedioxybenzoic acid, 3,4,5-trimethoxybenzoic acid, 3-trifluoromethylbenzoic acid, 3-dimethylaminobenzoic acid, 4-methylthiobenzoic, 4-methylsulfinylbenzoic acid, 4methylsulfonylbenzoic acid, 3,5-difluorobenzoic acid, 2-naphthoic acid, 4-dimethylamino-2-naphthoic acid, 6-methoxy-2-naphthoic acid, 2-phenylpropionic acid and 2-(3,4-methylenedioxyphenyl) propionic acid are used in place of benzoyl chloride above, the corresponding substituted ketosulfones are prepared.
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-dimethylamino-2-naphthoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted ketosulfones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.CO[C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)C(O)=O.C1OC2C=CC(C(O)=O)=CC=2O1.COC1C=C(C=C(OC)C=1OC)C(O)=O.FC(F)(F)C1C=C(C=CC=1)C(O)=O.CN(C)C1C=C(C=CC=1)C(O)=O.C[S:75]([C:77]1C=CC(C(O)=O)=CC=1)=[O:76].CS(C1C=CC(C(O)=O)=CC=1)(=O)=[O:88].FC1C=C(C=C(F)C=1)C(O)=O.C1C2C(=CC=CC=2)C=CC=1C(O)=O.CN(C)C1C2C(=CC=CC=2)C=C(C(O)=O)C=1.COC1C=C2C(=CC=1)C=C(C(O)=O)C=C2.C1(C(C)C(O)=O)C=CC=CC=1.C1OC2C=CC(C(C)C(O)=O)=CC=2O1.C(Cl)(=O)C1C=CC=CC=1>>[C:6]([CH2:77][S:75]([C:13]1[CH:14]=[CH:15][CH:19]=[CH:20][CH:21]=1)(=[O:88])=[O:76])(=[O:8])[C:5]1[CH:4]=[CH:3][CH:2]=[CH:10][CH:9]=1

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Step Four
Name
4-dimethylamino-2-naphthoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC(=CC2=CC=CC=C12)C(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(C(=O)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Nine
Name
substituted ketosulfones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C(=O)O)C=CC2O1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C(=O)O)C=CC1)(F)F
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C1=CC=C(C(=O)O)C=C1
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)CS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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